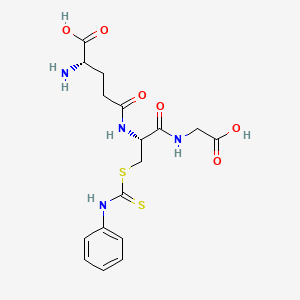
5-Nitrophthalazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitrophthalazine-1,4-dione is a heterocyclic compound with the molecular formula C₈H₃N₃O₄. It is a derivative of phthalazine, characterized by the presence of a nitro group at the 5-position and two keto groups at the 1 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Nitrophthalazine-1,4-dione can be synthesized through a multicomponent reaction involving aromatic aldehydes, malononitrile, and 2,3-dihydro-phthalazine-1,4-dione or 5-amino-2,3-dihydro-phthalazine-1,4-dione. The reaction is typically carried out in ethanol under reflux conditions, using N-methylimidazole as an organocatalyst . Another method involves the one-pot three-component condensation reaction of 1,2,3-triazolyl-pyrazole-carbaldehydes with active methylene compounds (such as malononitriles or ethyl cyanoacetate) and 6-nitrophthalhydrazide, using sodium hydroxide under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production by optimizing reaction conditions and using continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups replacing the nitro group or modifying the keto groups .
Wissenschaftliche Forschungsanwendungen
5-Nitrophthalazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Nitrophthalazine-1,4-dione and its derivatives involves their interaction with specific molecular targets. For instance, as non-competitive AMPA receptor antagonists, these compounds bind to the transducer domains of the receptor and inhibit channel gating, thereby reducing excitatory neurotransmission . This mechanism is particularly relevant in the context of anticonvulsant activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazine-1,4-dione: Lacks the nitro group at the 5-position.
N-Aminophthalimides: Structurally similar but with different functional groups and reactivity.
Uniqueness
5-Nitrophthalazine-1,4-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific properties.
Eigenschaften
CAS-Nummer |
54535-42-1 |
|---|---|
Molekularformel |
C8H3N3O4 |
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
5-nitrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H3N3O4/c12-7-4-2-1-3-5(11(14)15)6(4)8(13)10-9-7/h1-3H |
InChI-Schlüssel |
LIECQLQBUMAANP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen](/img/structure/B12351008.png)


![1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B12351018.png)


![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)


![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)

